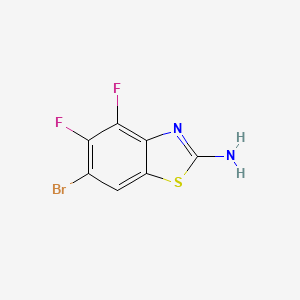

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

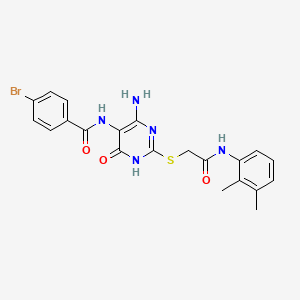

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 2309459-57-0 . It has a molecular weight of 265.08 . The IUPAC name for this compound is 6-bromo-4,5-difluorobenzo[d]thiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 265.08 .Applications De Recherche Scientifique

Fluorescent and Colorimetric pH Probe Development

A study by Diana et al. (2020) describes the synthesis of a highly water-soluble fluorescent and colorimetric pH probe using the benzothiazole moiety, which shows potential as an on-off real-time pH sensor for intracellular pH imaging due to its outstanding solubility, high stability, selectivity, and large Stokes shifts. The probe's utility in monitoring acidic and alkaline solutions with visible color/fluorescence changes at neutral pH values highlights its significance in scientific research applications, particularly in biological and chemical sensing contexts (R. Diana, U. Caruso, A. Tuzi, B. Panunzi, 2020).

Chemoselective Preparation of Thiazoles

Colella et al. (2018) developed a synthetic protocol utilizing a novel synthon for the chemoselective preparation of thiazoles, demonstrating the relevance of benzothiazole derivatives in drug discovery. The method allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, illustrating the compound's versatility and potential in the development of new pharmaceuticals (Marco Colella, P. Musci, C. Carlucci, Samuele Lillini, Mara Tomassetti, A. Aramini, L. Degennaro, R. Luisi, 2018).

Targeted Anticancer Agents

The synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines for targeted anticancer therapy was explored by Allam et al. (2020). This research signifies the application of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine derivatives in developing EGFR inhibitors as targeted anticancer agents, showing promising in vitro cytotoxicity against human cancer cell lines. The study emphasizes the compound's role in medicinal chemistry and oncological research (Heba Abdelrasheed Allam, Enayat E Aly, A. Farouk, Ahmed M. El Kerdawy, Essam Rashwan, Safinaz E S Abbass, 2020).

Mécanisme D'action

Target of Action

Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzothiazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine . These factors can include pH, temperature, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPPBOWHBYIIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)F)F)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)